Cas no 947498-88-6 (tert-butyl 4-(1-acetyl-1H-indol-3-yl)piperazine-1-carboxylate)

947498-88-6 structure
Productnaam:tert-butyl 4-(1-acetyl-1H-indol-3-yl)piperazine-1-carboxylate
tert-butyl 4-(1-acetyl-1H-indol-3-yl)piperazine-1-carboxylate Chemische en fysische eigenschappen
Naam en identificatie
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- 1-Piperazinecarboxylic acid, 4-(1-acetyl-1H-indol-3-yl)-, 1,1-dimethylethyl ester
- XRVKAIDKBJLIRW-UHFFFAOYSA-N
- tert-butyl 4-(1-acetyl-1H-indol-3-yl)piperazine-1-carboxylate
- SCHEMBL3337511
- DTXSID701160622
- 1,1-Dimethylethyl 4-(1-acetyl-1H-indol-3-yl)-1-piperazinecarboxylate
- 947498-88-6
-
- Inchi: 1S/C19H25N3O3/c1-14(23)22-13-17(15-7-5-6-8-16(15)22)20-9-11-21(12-10-20)18(24)25-19(2,3)4/h5-8,13H,9-12H2,1-4H3
- InChI-sleutel: XRVKAIDKBJLIRW-UHFFFAOYSA-N
- LACHT: O(C(C)(C)C)C(N1CCN(C2=CN(C(C)=O)C3C=CC=CC2=3)CC1)=O
Berekende eigenschappen
- Exacte massa: 343.18959167g/mol
- Monoisotopische massa: 343.18959167g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 3
- Complexiteit: 509
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 54.8Ų
- XLogP3: 2.7
Experimentele eigenschappen
- Dichtheid: 1.19±0.1 g/cm3(Predicted)
- Kookpunt: 485.9±35.0 °C(Predicted)
- pka: 5.13±0.70(Predicted)
tert-butyl 4-(1-acetyl-1H-indol-3-yl)piperazine-1-carboxylate Gerelateerde literatuur
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T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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